3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

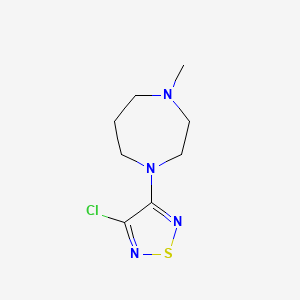

3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride is a chemical compound with the molecular formula C14H8B2Cl4O5 . Its molecular weight is 419.65 . The IUPAC name for this compound is bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid .

Molecular Structure Analysis

The InChI code for 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride is 1S/C14H8B2Cl4O5/c17-11-3-7(13(19)21)1-9(5-11)15(23)25-16(24)10-2-8(14(20)22)4-12(18)6-10/h1-6,23-24H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride include a molecular weight of 419.65 . The compound is stored at room temperature . More specific properties like boiling point, density, etc., are not provided in the search results.科学的研究の応用

Catalysis and Organic Synthesis

Phenylboronic acids have been recognized for their catalytic roles in facilitating dehydrative condensation between carboxylic acids and amines, leading to the efficient synthesis of α-dipeptides. The ortho-substituent on the phenylboronic acid moiety is crucial for preventing amine coordination, thus enhancing the catalytic process (Wang, Lu, & Ishihara, 2018). Additionally, phenylboronic acids facilitate triple condensation reactions with phloroglucinol and unsaturated carbonyl compounds to produce novel C3-symmetric 2H-chromene derivatives, showcasing their versatility in synthesizing complex organic molecules (Pettigrew, Cadieux, So, & Wilson, 2005).

Chromatographic Analysis

In chromatography, derivatives of phenylboronic acid have been utilized to improve the gas chromatographic properties of certain compounds, indicating their usefulness in trace analysis and structural confirmation through gas chromatography-mass spectrometry techniques (Rodman & Ross, 1986).

Cross-Coupling Reactions

The cross-coupling reactions, such as those modeled on the Suzuki reaction, involve the use of phenylboronic acid with acetic anhydride. These reactions have been extensively studied through DFT calculations, revealing viable catalytic cycles and the importance of phenylboronic acid in facilitating these processes (Goossen, Koley, Hermann, & Thiel, 2006).

Nanotechnology and Drug Delivery

Phenylboronic acid-decorated nanoparticles have been developed for targeted drug delivery, exploiting the ability of phenylboronic acid to enhance tumor targeting and penetration. Such nanoparticles demonstrate improved tumor accumulation and antitumor effects, highlighting their potential in medical applications (Wang, Wei, Cheng, Wang, & Tang, 2016).

特性

CAS番号 |

957120-24-0 |

|---|---|

製品名 |

3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride |

分子式 |

C7H3BCl2O2 |

分子量 |

200.81 g/mol |

IUPAC名 |

3-chloro-5-oxoboranylbenzoyl chloride |

InChI |

InChI=1S/C7H3BCl2O2/c9-6-2-4(7(10)11)1-5(3-6)8-12/h1-3H |

InChIキー |

NNGSOHKTJKSZCB-UHFFFAOYSA-N |

SMILES |

B(=O)C1=CC(=CC(=C1)Cl)C(=O)Cl |

正規SMILES |

B(=O)C1=CC(=CC(=C1)Cl)C(=O)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

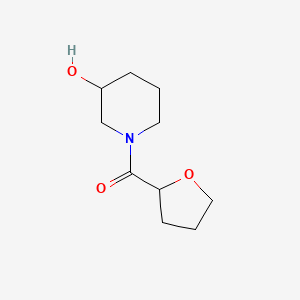

![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)

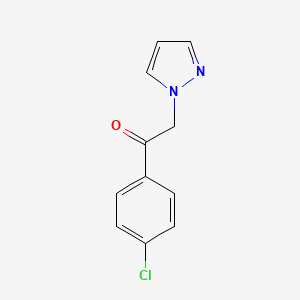

![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)

amine](/img/structure/B1486593.png)